

In vivo efficacy of 6-Bromo-4-chloro-2-methylquinazoline-based compounds

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Compound of Interest

Compound Name: 6-Bromo-4-chloro-2-methylquinazoline

Cat. No.: B1278183

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In Vivo Efficacy of 6-Bromoquinazoline Derivatives: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of 6-bromoquinazoline-based compounds, a class of molecules with significant interest in oncology due to their potential as kinase inhibitors. Given the limited publicly available in vivo data for **6-Bromo-4-chloro-2-methylquinazoline** derivatives, this guide will focus on closely related 6-bromo-4-anilinoquinazoline analogs and other relevant quinazoline compounds as surrogates. The performance of these compounds is compared against established epidermal growth factor receptor (EGFR) inhibitors, Gefitinib and Erlotinib, providing a benchmark for their potential therapeutic efficacy.

Comparative In Vivo Efficacy of Quinazoline Derivatives and Established Drugs

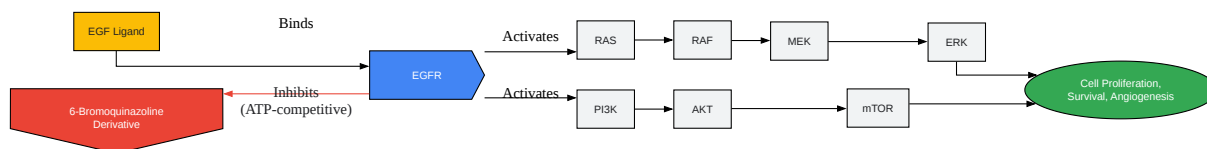
The following table summarizes the in vivo anti-tumor efficacy of a 2-methylquinazoline derivative and the established EGFR inhibitors, Gefitinib and Erlotinib, in xenograft models. This data provides a quantitative comparison of their ability to inhibit tumor growth.

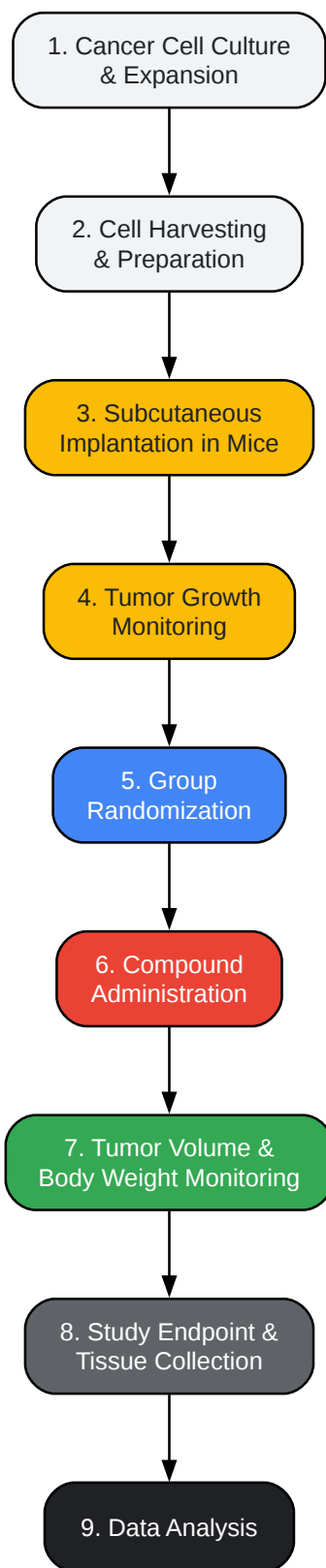
Compound/Drug	Cancer Model	Animal Model	Dosage and Administration	Key Findings
7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one	MCF-7 (Breast Cancer) Xenograft	Nude Mice	1.0 mg/kg (single dose, intravenous)	Inhibited tumor growth by 62% without obvious signs of toxicity. [1]
Gefitinib	H358 (Wild-type EGFR NSCLC) Xenograft	Nude Mice	150 mg/kg/day (oral gavage)	Moderate anti-tumor activity with a tumor growth inhibition of $28.0\% \pm 1.4\%$ after 21 days. [2] [3]
Gefitinib	H358R (Cisplatin-resistant NSCLC) Xenograft	Nude Mice	Not specified	Increased anti-tumor effect compared to H358 xenograft, with a tumor growth inhibition of $52.7\% \pm 3.1\%$ after 21 days. [3] [4][5]
Erlotinib	H460a (NSCLC) Xenograft	Athymic Nude Mice	100 mg/kg	71% tumor growth inhibition. [6]
Erlotinib	A549 (NSCLC) Xenograft	Athymic Nude Mice	100 mg/kg	93% tumor growth inhibition. [6]
Erlotinib	SUM149 (Triple-Negative Breast Cancer) Xenograft	Mice	50 mg/kg	84% tumor growth inhibition on day 49. [7]

Erlotinib	SUM149 (Triple-Negative Breast Cancer) Xenograft	Mice	100 mg/kg	103% tumor growth inhibition on day 49.[7]
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Signaling Pathway Inhibition: The EGFR Cascade

Many 4-anilinoquinazoline derivatives, including the 6-bromo analogs, are designed to target the EGFR signaling pathway.[8] Dysregulation of this pathway is a key driver in the development and progression of many cancers. These compounds typically act as competitive inhibitors at the ATP-binding site of the EGFR tyrosine kinase domain, preventing autophosphorylation and the subsequent activation of downstream pro-survival and proliferative signaling cascades.





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